4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

概要

説明

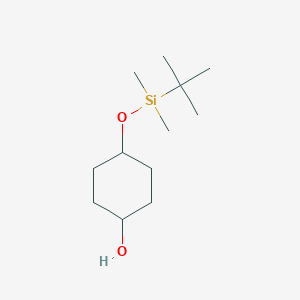

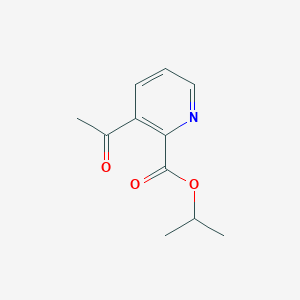

“4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is a chemical compound with the molecular formula C12H26O2Si . It is a derivative of cyclohexanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom .

Molecular Structure Analysis

The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” consists of a cyclohexanol ring with a tert-butyldimethylsilyl group attached to the oxygen atom . The molecular weight of this compound is approximately 230.42 g/mol .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . The process involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in DMF at 80 °C . This reaction provides an intermediate, which undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields the desired product with a 78% yield .

Applications in Medicinal Chemistry

The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . A similar substituent has also been researched during the elaboration of a selective cyclin-dependent kinase-9 inhibitor, which was developed for the treatment of hematological malignancies .

Applications in Supramolecular Chemistry

The fully aromatic congeners of [1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, have applications ranging from fluorescent materials to building blocks in supramolecular chemistry . They are known to form polynuclear complexes with different metal ions .

Applications in Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .

Safety Information

The compound has been classified under the GHS07 hazard category . The associated hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCCUZRKNCUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339210, DTXSID301190980 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | |

CAS RN |

126931-29-1, 103202-63-7 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)